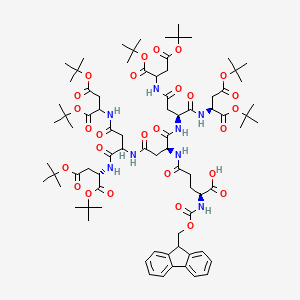

![molecular formula C8H9NS B2438638 7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine CAS No. 859486-70-7](/img/structure/B2438638.png)

7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

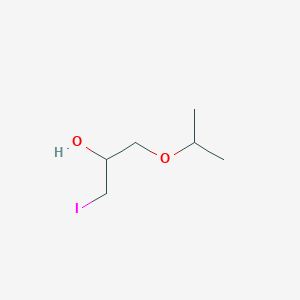

“7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine” is a chemical compound with the molecular formula C8H9NS . It belongs to the class of fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .

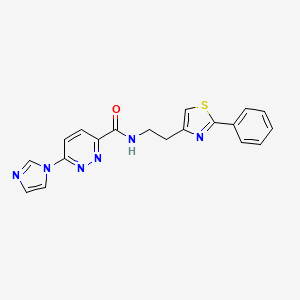

Molecular Structure Analysis

The molecular structure of “7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine” consists of a thieno[2,3-c]pyridine core with a methyl group at the 7-position . The thieno[2,3-c]pyridine core is a bicyclic heteroaromatic motif, which is frequently used as ATP-mimetic kinase inhibitors .

Scientific Research Applications

Epidermal Growth Factor Receptors (EGFR) Tyrosine Kinase Inhibitors

The compound has been found to be a potential inhibitor of Epidermal Growth Factor Receptors (EGFR) tyrosine kinase . Overexpression or overactivity of EGFRs has been associated with a number of cancers, making it an attractive molecular target for cancer treatment . A series of 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives, which include “7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine”, have shown inhibitory activity on the EGFR high-expressing human A549 cell line .

Anticancer Activity

The compound has shown significant proliferation inhibitions on A549 lung cancer cells . In NCI-H460 lung cancer cells, the compound has a stronger inhibitory effect on proliferation than the positive-control drug gefitinib .

Antiviral Activity

Fused pyridine derivatives, which include “7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine”, have been found to be effective in antiviral treatments . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Antibacterial Activity

The compound has also been found to have antibacterial properties . It is found in the structures of substances with antibacterial activities .

Antifungal Activity

The compound has been found to have antifungal properties . It is found in the structures of substances with antifungal activities .

Anti-inflammatory Activity

Fused pyridine derivatives, which include “7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine”, have been found to have anti-inflammatory properties . It is found in the structures of substances with anti-inflammatory activities .

Antimalarial Activity

The compound has been found to have antimalarial properties . It is found in the structures of substances with antimalarial activities .

Antituberculosis Activity

The compound has been found to have antituberculosis properties . It is found in the structures of substances with antituberculosis activities .

Mechanism of Action

Target of Action

Similar compounds such as pyridazines and pyridazinones have been shown to interact with a range of biological targets .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, including isosteric replacement, decreasing numbers of sp2 bonds, variation of substitutions at the 2-position, and conformational restriction .

Biochemical Pathways

Related compounds have been shown to impact a variety of biochemical pathways .

Pharmacokinetics

The degree of lipophilicity of similar compounds allows them to diffuse easily into cells, which could impact their bioavailability .

Result of Action

Similar compounds have been shown to exhibit a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

properties

IUPAC Name |

7-methyl-4,5-dihydrothieno[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h3,5H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWYGZSYCSFXOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2438560.png)

![N-(2-(6-((2-methoxybenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2438565.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2438567.png)

![4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2438569.png)

![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2438572.png)